3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid
Description
3-Methyl-8,8-dioxo-8λ⁶-thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic sulfone-containing carboxylic acid. Its structure features a sulfur atom in the bridgehead position (8λ⁶-thia configuration) with two oxygen atoms forming a sulfone group (8,8-dioxo). The bicyclo[3.2.1]octane scaffold is substituted with a methyl group and a carboxylic acid at position 3. This compound is likely used in medicinal chemistry or as a synthetic intermediate due to its rigid bicyclic framework and reactive functional groups.
Properties
IUPAC Name |
3-methyl-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c1-9(8(10)11)4-6-2-3-7(5-9)14(6,12)13/h6-7H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICQZJKKPGESFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)S2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a sulfur-containing reagent, followed by oxidation to introduce the ketone groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as automated reactors and in-line monitoring systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, reduction may produce alcohols, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-methyl-8,8-dioxo-8λ⁶-thiabicyclo[3.2.1]octane-3-carboxylic acid with structurally related bicyclic carboxylic acids, focusing on structural motifs , substituents , molecular weights , and applications :
Key Structural and Functional Differences:
Bicyclic Core Variations :
- The target compound uses a thiabicyclo[3.2.1]octane core with a sulfone group, distinguishing it from azabicyclo analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives), which replace sulfur with nitrogen .
- Compounds like (2S,5R,6R)-...heptane-2-carboxylic acid () feature a smaller [3.2.0]heptane core, reducing steric hindrance compared to [3.2.1]octane systems .
Substituent Impact :
- The 8,8-dioxo sulfone group in the target compound enhances electrophilicity and stability compared to sulfur-free analogs (e.g., 8-oxabicyclo[3.2.1]octane derivatives in ) .
- N-Boc protection in improves solubility and handling in synthetic workflows, whereas the target compound’s free sulfone may limit compatibility with reducing conditions .
Pharmacological Relevance: Sulfone-containing bicyclic compounds (e.g., the target) are associated with enhanced metabolic stability and binding affinity in drug design, as seen in analogs like 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid () .
Research Findings and Methodological Considerations
- Lumping Strategy : highlights that structurally similar bicyclic carboxylic acids (e.g., thiabicyclo vs. azabicyclo systems) may be grouped for computational modeling or reaction optimization, though their distinct electronic profiles (e.g., sulfone vs. amine) necessitate individual validation .
- Purity and Crystallinity : Pharmacopeial standards () emphasize rigorous crystallinity and purity testing for bicyclic carboxylic acids, which apply to the target compound given its complex synthesis .
Biological Activity
3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound with notable structural characteristics that suggest potential biological activity. This article explores the biological properties, synthesis, and relevant case studies concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiabicyclic structure, which is significant for its interaction with biological systems.
Structural Information
- Molecular Formula :
- SMILES : CC1(CC2CCC(C1)S2)C(=O)O
- InChIKey : URBMKHBXNCRSQO-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been primarily studied in relation to its potential therapeutic effects and mechanisms of action.
Research indicates that compounds with similar bicyclic structures may interact with neurotransmitter systems. For instance, studies on related compounds have shown significant binding profiles with dopamine transporters (DAT) and serotonin transporters (SERT), suggesting a potential for modulation of neurotransmitter levels in the brain .
Case Studies
- Neurotransmitter Interaction : A study focusing on structurally similar bicyclic compounds demonstrated that certain derivatives exhibited selective inhibition of DAT over SERT, indicating potential applications in treating disorders such as ADHD and depression .
- Antimicrobial Activity : Preliminary assessments have suggested that derivatives of thiabicyclic compounds possess antimicrobial properties. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains, although specific data on this compound remains limited.
Synthesis
The synthesis of this compound involves several steps typical for bicyclic compounds:
- Starting Materials : The synthesis often begins with readily available precursors that can undergo cyclization.
- Reagents : Common reagents include oxidizing agents to introduce the dioxo functionality.
- Yield and Purity : The yield can vary significantly based on the reaction conditions and purification methods employed.
Research Findings
Despite limited direct studies on this compound itself, related research provides insights into its potential applications:
- Pharmacological Potential : Compounds within this structural class are being investigated for their role in modulating central nervous system activity, which may lead to new therapeutic agents for neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
